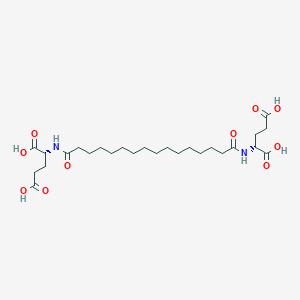
(2R,2'R)-2,2'-(Hexadecanedioylbis(azanediyl))dipentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is a complex organic compound characterized by its unique structure, which includes two pentanedioic acid groups linked by a hexadecanedioylbis(azanediyl) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid typically involves multi-step organic synthesis. One common approach is the reaction of hexadecanedioic acid with a suitable diamine, followed by the introduction of pentanedioic acid groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a valuable tool for investigating the mechanisms of various biochemical processes.
Medicine
In medicine, (2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid has potential applications in drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.
Industry
In industry, this compound can be used in the production of polymers and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of (2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid include other bis(azanediyl) compounds and derivatives of pentanedioic acid. Examples include:
- (2R,2’R)-2,2’-(Octadecanedioylbis(azanediyl))dipentanedioic acid
- (2R,2’R)-2,2’-(Dodecanedioylbis(azanediyl))dipentanedioic acid
Uniqueness
What sets (2R,2’R)-2,2’-(Hexadecanedioylbis(azanediyl))dipentanedioic acid apart from similar compounds is its specific hexadecanedioylbis(azanediyl) bridge, which imparts unique chemical and physical properties. These properties can be leveraged for specialized applications in various fields.
Properties
Molecular Formula |
C26H44N2O10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2R)-2-[[16-[[(1R)-1,3-dicarboxypropyl]amino]-16-oxohexadecanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N2O10/c29-21(27-19(25(35)36)15-17-23(31)32)13-11-9-7-5-3-1-2-4-6-8-10-12-14-22(30)28-20(26(37)38)16-18-24(33)34/h19-20H,1-18H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38)/t19-,20-/m1/s1 |
InChI Key |
ILUVQABKXSFQSU-WOJBJXKFSA-N |
Isomeric SMILES |
C(CCCCCCCC(=O)N[C@H](CCC(=O)O)C(=O)O)CCCCCCC(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C(CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O)CCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















